(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13314809
InChI: InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl
Molecular Formula: C19H28ClN
Molecular Weight: 305.9 g/mol

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13314809

Molecular Formula: C19H28ClN

Molecular Weight: 305.9 g/mol

* For research use only. Not for human or veterinary use.

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride -

Specification

Molecular Formula C19H28ClN
Molecular Weight 305.9 g/mol
IUPAC Name [3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride
Standard InChI InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H
Standard InChI Key MBWPHPBYIQROEK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl
Canonical SMILES CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure integrates three key components:

  • Adamantane core: A diamondoid hydrocarbon providing rigidity and lipophilicity .

  • 3,4-Dimethylphenyl group: Introduces aromaticity and steric bulk, potentially influencing receptor binding.

  • Methanamine hydrochloride: A primary amine salt enhancing water solubility for pharmacological applications .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₉H₂₈ClN
Molecular weight305.9 g/mol
CAS number400749-85-1
SolubilityLimited data; likely soluble in polar aprotic solvents

Synthesis and Analytical Data

Synthetic Routes

The synthesis typically involves multi-step functionalization of adamantane:

  • Adamantane core formation: Achieved via Schleyer’s method using Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene .

  • Friedel-Crafts alkylation: Introduction of the 3,4-dimethylphenyl group using AlCl₃ as a catalyst .

  • Amination and salt formation: Reaction with methylamine followed by HCl treatment to yield the hydrochloride salt .

Critical reaction conditions:

  • Temperature control (<50°C) to prevent adamantane degradation .

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine coupling efficiency .

Parameter(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine HClMemantine HCl
Molecular weight305.9 g/mol215.8 g/mol
Key substituents3,4-DimethylphenylMethyl groups
Therapeutic targetHypothesized: NMDA, sigma-2 receptorsNMDA receptor

Anticancer Research

Adamantane-based sigma-2 receptor ligands show promise in tumor imaging and drug delivery . This compound’s amine group could enable conjugation to cytotoxic agents, while the dimethylphenyl moiety may enhance receptor affinity .

Future Directions

Research Priorities

  • Target validation: Screen against NMDA, sigma-2, and viral ion channels .

  • Prodrug development: Explore ester or amide derivatives to modulate bioavailability .

  • Nanocarrier systems: Utilize adamantane-cyclodextrin interactions for targeted delivery .

Industrial Scalability

  • Continuous flow synthesis: Potential to optimize Friedel-Crafts and amination steps .

  • Quality control: Implement HPLC-MS for purity assessment (>95%) .

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